molecular formula C9H8Cl2O3 B166017 Dicamba-methyl CAS No. 6597-78-0

Dicamba-methyl

Cat. No. B166017
CAS RN: 6597-78-0
M. Wt: 235.06 g/mol
InChI Key: AWSBKDYHGOOSML-UHFFFAOYSA-N
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Description

Dicamba-methyl is the methyl ester of dicamba. It is an agrochemical, an environmental contaminant, a herbicide, and a synthetic auxin . It is a dichlorobenzene, a monomethoxybenzene, and a methyl ester . It is functionally related to dicamba . Dicamba methyl ester is a chlorinated acidic herbicide, which exists as a persistent contaminant in the environment .


Synthesis Analysis

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .


Molecular Structure Analysis

The molecular formula of Dicamba-methyl is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .


Physical And Chemical Properties Analysis

The molecular formula of Dicamba-methyl is C8H8Cl2O3 . Its molecular weight is 223.053 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-13-8-6 (11)4-3-5 (10)7 (8)9 (12)14-2/h3-4H,1-2H3 .

Scientific Research Applications

Specific Scientific Field

Agriculture, specifically in the control of post-emergent resistant weeds in soybean farming .

Summary of the Application

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . It is relatively low-cost and has an environmentally friendly profile with minimal toxicity to wildlife and humans .

Methods of Application or Experimental Procedures

The application involves the use of dicamba formulations, transport mechanisms, drift measurements, and plant responses . The off-target transport mechanisms such as spray drift, volatilization, and tank contamination are also examined .

Results or Outcomes

The research proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .

Application in Weed Control

Specific Scientific Field

Weed Science, specifically in the control of velvetleaf (Abutilon theophrasti) in dicamba/glyphosate–resistant soybean .

Summary of the Application

The research evaluates the interaction of dicamba, fluthiacet-methyl, and glyphosate applied alone or in a mixture in two- or three-way combinations for velvetleaf control in dicamba/glyphosate–resistant soybean .

Methods of Application or Experimental Procedures

The experiment involves the application of dicamba, fluthiacet-methyl, and glyphosate alone or in a mixture in two- or three-way combinations . The influence of velvetleaf height at the time of herbicide application on herbicide efficacy, velvetleaf density, biomass, and soybean yield is also evaluated .

Results or Outcomes

The interaction of dicamba + fluthiacet + glyphosate was found to be additive for velvetleaf control and biomass reduction regardless of application rate and velvetleaf height .

Application in Analytical Chemistry

Specific Scientific Field

Analytical Chemistry, specifically in the estimation of analytes in aqueous samples .

Summary of the Application

Dicamba methyl ester is used as an analytical reference standard for the estimation of the analyte in aqueous samples .

Methods of Application or Experimental Procedures

The method involves chemical derivatization combined with solid-phase extraction, followed by gas chromatography (SPE-GC) .

Results or Outcomes

This method allows for the accurate estimation of Dicamba methyl ester in aqueous samples .

Application in Environmental Science

Specific Scientific Field

Environmental Science, specifically in the study of off-target movement of dicamba .

Summary of the Application

The research examines off-target transport mechanisms of dicamba, such as spray drift, volatilization, and tank contamination . It synthesizes key chemical concepts and environmental processes associated with dicamba formulations, transport mechanisms, drift measurements, and plant responses .

Methods of Application or Experimental Procedures

The study involves the examination of dicamba formulations, transport mechanisms, drift measurements, and plant responses . The off-target transport mechanisms such as spray drift, volatilization, and tank contamination are also examined .

Results or Outcomes

The research proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .

Future Directions

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations . This paper proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .

properties

IUPAC Name

methyl 3,6-dichloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSBKDYHGOOSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041849
Record name Dicamba-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dichloro-2-methoxybenzoate

CAS RN

6597-78-0
Record name Dicamba-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006597780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicamba-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,6-dichloro-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICAMBA-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZJ167QO5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
JW Roy, JC Hall, GW Parkin… - Journal of …, 2001 - Wiley Online Library
… The methylation step used in gas chromatography transforms both species into the same compound, dicamba-methyl ester. However, 3,6-DCSA adsorbs more strongly to soil particles …
Number of citations: 38 acsess.onlinelibrary.wiley.com
VMA Häkkinen, K Grob Jr, C Bürki - Journal of Chromatography A, 1989 - Elsevier
… large amounts of dicamba methyl ester (up to 10 ~1 of 10 pg/ml solution) must be injected into the LC system to determine the LC retention time (< 10 ng of dicamba methyl ester cannot …
Number of citations: 11 www.sciencedirect.com
KS Oh, BY Oh, SS Park, YB Ihm… - The Korean Journal of …, 2000 - koreascience.kr
… 따라서 처리 9주 시료를 대상으로 GC/MS를 이용하여 dicamba methyl ester, 5-hydroxy dicamba methylester 및 unknown peak의 분자량(m/2) 과 fragmentation patem을 확인하였다. GC/…
Number of citations: 4 koreascience.kr
S Bouizzar, M Berkani, FF Kebaili… - Industrial & …, 2023 - ACS Publications
… In this study, the degradation of Dicamba methyl ester (DME) was investigated using a low-cost chlorine/ferrous process. The degradation yield was determined by examining the …
Number of citations: 3 pubs.acs.org
XU Peng, C Zhen-min, C Jian-hua… - 华东理工大学学报 …, 2011 - journal.ecust.edu.cn
Thermodynamic estimation for synthesis mechanism of dicamba methyl ester is performed by the method of Benson, Fedors and Rozicka-Domalski group contributions. The relationship …
Number of citations: 0 journal.ecust.edu.cn
AE Smith - Journal of Agricultural and Food Chemistry, 1973 - ACS Publications
MATERIALS AND METHODS Soil. The Regina heavy clay used in these studies was composed of 70% clay, 25% silt, and 5% sand. The clay also contained 4.2% organic matter and …
Number of citations: 41 pubs.acs.org
AJ Cessna, JH Hunter - Canadian Journal of Plant Science, 1993 - cdnsciencepub.com
… conditions, dicamba methyl ester had a retention time of 21 .0 min. To confrrm the presence of dicamba methyl ester, … These ions corresponded to the parent molecule (dicamba methyl …
Number of citations: 8 cdnsciencepub.com
R Grover, AJ Cessna, LA Kerr - Journal of Environmental Science & …, 1985 - Taylor & Francis
… of the retention times for 2,4-D and dicamba methyl esters. Background interferences (Figure 2) for the determination of dicamba methyl ester averaged 2.3 +_ 2.7 ppb, where as those …
Number of citations: 19 www.tandfonline.com
GP Deshmukh, GD Yadav - Chemical Engineering Journal, 2017 - Elsevier
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is one of the widely used herbicides. Methyl 2-methoxy-3,6-dichloro benzoate (Dicamba ester) is a key intermediate which upon …
Number of citations: 3 www.sciencedirect.com
SU Khan - Journal of the Association of Official Analytical …, 1975 - academic.oup.com
… Bromination of dicamba methyl ester at 50 C for 30 min resulted in a single peak with a retention time of 4.2 min. The presence of dicamba in eluate I (5% diethyl ether in hexane), there…
Number of citations: 47 academic.oup.com

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